N2-methyl-N4-phenylpteridine-2,4-diamine

Description

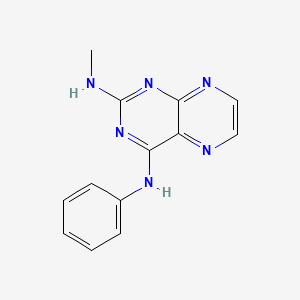

N2-Methyl-N4-phenylpteridine-2,4-diamine is a heterocyclic compound featuring a pteridine core substituted with a methyl group at the N2 position and a phenyl group at the N4 position. The pteridine scaffold, composed of fused pyrimidine and pyrazine rings, confers unique electronic and steric properties, making it a versatile template in medicinal chemistry.

Properties

IUPAC Name |

2-N-methyl-4-N-phenylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-14-13-18-11-10(15-7-8-16-11)12(19-13)17-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEMVPODHWQPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine precursors with methyl and phenyl substituents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Halogenation or nitration reactions can introduce new substituents into the pteridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen or nitro groups into the molecule.

Scientific Research Applications

N2-methyl-N4-phenylpteridine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-methyl-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound interferes with the phosphorylation of key proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pteridine-Based Analogs

N4-(3-Chloro-4-Methylphenyl)-N2-(2-Phenylethyl)Pteridine-2,4-Diamine ()

- Structural Differences: N2 substituent: 2-phenylethyl (bulky, lipophilic) vs. methyl (small, less steric hindrance). N4 substituent: 3-chloro-4-methylphenyl (electron-withdrawing Cl, lipophilic Me) vs.

- Physicochemical Properties :

- Functional Implications :

- Bulky groups may enhance target selectivity but reduce membrane permeability.

6-{[Methyl(Phenyl)Amino]Methyl}Pteridine-2,4-Diamine ()

- Structural Differences: Branched substituent at position 6: methyl(phenyl)amino methyl vs.

Quinazoline Derivatives

N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-Dimethoxybenzyl)Quinazoline-2,4-Diamine ()

- Core Differences :

- Quinazoline (pyrimidine fused with benzene) vs. pteridine (pyrimidine fused with pyrazine).

- Quinazoline’s reduced nitrogen content alters electron distribution and aromaticity.

- Methoxy groups enhance solubility compared to phenyl substituents .

Triazine Derivatives

N,N′-Diphenyl-6-Chloro-1,3,5-Triazine-2,4-Diamine ()

- Core Differences :

- 1,3,5-Triazine (three nitrogens in a six-membered ring) vs. pteridine.

- Triazine’s symmetrical structure increases reactivity in nucleophilic substitutions.

- Synthetic Utility: Used as a monomer for polymer synthesis, highlighting versatility in materials science .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Bulky or halogenated groups (e.g., 3-Cl-4-MePh in ) enhance steric hindrance and polarity, impacting bioavailability.

- Methoxy groups () improve solubility, favoring CNS drug development.

Core Structure Relevance :

- Pteridine’s dual nitrogen rings offer unique electronic properties for targeting enzymes vs. quinazoline’s benzene-fused system.

Toxicity Considerations: Monocyclic diamines like MMBD highlight risks of reactive metabolites, urging caution in designing pteridine analogs .

Biological Activity

N2-methyl-N4-phenylpteridine-2,4-diamine, a compound belonging to the pteridine family, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pteridine core structure with methyl and phenyl substituents. This structural configuration is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that metabolizes neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, the compound leads to increased levels of these monoamines, which can have significant effects on mood and cognitive functions.

Antitumor Activity

Research indicates that derivatives of pteridine compounds exhibit antitumor activity . For instance, several N-substituted 2,4-diaminopteridines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. These compounds have been tested in vitro and in vivo, demonstrating promising results in reducing tumor size and improving survival rates in animal models .

Antioxidant Properties

This compound has also been studied for its antioxidant properties . It has been shown to scavenge reactive oxygen species (ROS) effectively, thereby reducing oxidative stress associated with inflammation and various diseases such as cancer and cardiovascular disorders. In laboratory assays, certain derivatives exhibited IC50 values as low as 100 nM against lipid peroxidation .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is another area of interest. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in models of colitis and other inflammatory conditions. For example, a derivative demonstrated a reduction in inflammation by 41% at a dosage of 0.01 mmol/kg in rat models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability influenced by factors such as dosage and route of administration. Understanding its pharmacokinetics is essential for optimizing therapeutic regimens in clinical settings.

Case Studies

- Cancer Treatment : In a study involving mice with induced tumors, administration of this compound led to a significant decrease in tumor volume compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Neuroprotection : Another investigation focused on the neuroprotective effects of the compound against neurodegenerative diseases. The results indicated that it could prevent neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in treating conditions like Parkinson's disease.

- Inflammation Models : In models of acute inflammation, the compound demonstrated a marked reduction in edema formation and inflammatory cell infiltration when administered prior to inflammatory stimuli.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.